molecular formula C12H19ClN4O2 B6276643 3-[3-(3-azidopropoxy)propoxy]aniline hydrochloride CAS No. 2763758-48-9

3-[3-(3-azidopropoxy)propoxy]aniline hydrochloride

Cat. No.: B6276643
CAS No.: 2763758-48-9
M. Wt: 286.8
InChI Key:
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Description

3-[3-(3-azidopropoxy)propoxy]aniline hydrochloride (3-[3-(3-APPA)propoxy]aniline hydrochloride) is a novel compound with a wide range of applications in scientific research. It is a derivative of aniline and is used as a reagent in organic synthesis and as a catalyst in various chemical reactions. It has a number of interesting properties, such as its ability to form covalent bonds with other molecules, and its ability to form stable complexes with transition metals. Additionally, it has been used in a variety of biochemical and physiological studies, making it an important tool in the field of scientific research. In

Scientific Research Applications

3-[3-(3-APPA)propoxy]aniline hydrochloride has a wide range of applications in scientific research. It has been used as a reagent in organic synthesis, as a catalyst in various chemical reactions, and as a ligand in coordination chemistry. Additionally, it has been used in a variety of biochemical and physiological studies, such as the study of protein folding and the study of enzyme inhibitors. It has also been used in the study of drug delivery systems, as well as in DNA sequencing and imaging.

Mechanism of Action

3-[3-(3-APPA)propoxy]aniline hydrochloride is an azide-containing compound, which means that it is capable of forming covalent bonds with other molecules. This property makes it useful in a variety of scientific research applications, such as organic synthesis and coordination chemistry. Additionally, it can form stable complexes with transition metals, which can be used to study the structure and function of proteins and enzymes.
Biochemical and Physiological Effects
3-[3-(3-APPA)propoxy]aniline hydrochloride has been used in a variety of biochemical and physiological studies. In particular, it has been used to study the structure and function of proteins and enzymes. It has also been used in the study of drug delivery systems, as well as in DNA sequencing and imaging. Additionally, it has been used to study the effects of various drugs on the body, as well as the effects of various environmental factors on the body.

Advantages and Limitations for Lab Experiments

3-[3-(3-APPA)propoxy]aniline hydrochloride has several advantages for laboratory experiments. First, it is relatively easy to synthesize, making it a cost-effective reagent. Additionally, it is a stable compound, which makes it easy to store and use. Furthermore, its ability to form covalent bonds and stable complexes makes it useful for a variety of scientific research applications. However, it is important to note that 3-[3-(3-APPA)propoxy]aniline hydrochloride is a hazardous compound and should be handled with care.

Future Directions

The potential applications of 3-[3-(3-APPA)propoxy]aniline hydrochloride are vast and varied. In the future, it could be used to study the structure and function of proteins and enzymes, as well as to study the effects of various drugs on the body. Additionally, it could be used to study the effects of various environmental factors on the body. Furthermore, it could be used to develop new drugs and drug delivery systems. Finally, it could be used in DNA sequencing and imaging, as well as in the development of novel materials.

Synthesis Methods

3-[3-(3-APPA)propoxy]aniline hydrochloride can be synthesized from aniline and 3-azidopropanol in two steps. First, aniline is reacted with 3-azidopropanol in the presence of a catalyst, such as p-toluenesulfonic acid, to form the intermediate, 3-[3-(3-azidopropoxy)propoxy]aniline. Then, the intermediate is reacted with hydrochloric acid to produce the final product, 3-[3-(3-APPA)propoxy]aniline hydrochloride. This method is relatively simple and can be easily scaled up to produce larger amounts of the compound.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-[3-(3-azidopropoxy)propoxy]aniline hydrochloride involves the reaction of 3-bromoaniline with 3-azidopropyl bromide to form 3-[3-(3-bromopropoxy)propoxy]aniline, which is then reacted with sodium azide to form the desired product.", "Starting Materials": [ "3-bromoaniline", "3-azidopropyl bromide", "sodium azide", "sodium hydroxide", "hydrochloric acid", "diethyl ether", "water" ], "Reaction": [ "Step 1: Dissolve 3-bromoaniline in diethyl ether and add 3-azidopropyl bromide. Stir the mixture at room temperature for 24 hours.", "Step 2: Filter the mixture to remove any solids and evaporate the solvent to obtain 3-[3-(3-bromopropoxy)propoxy]aniline.", "Step 3: Dissolve 3-[3-(3-bromopropoxy)propoxy]aniline in water and add sodium azide. Stir the mixture at room temperature for 24 hours.", "Step 4: Acidify the mixture with hydrochloric acid and extract the product with diethyl ether.", "Step 5: Wash the organic layer with water and dry over sodium sulfate.", "Step 6: Evaporate the solvent to obtain 3-[3-(3-azidopropoxy)propoxy]aniline hydrochloride." ] }

2763758-48-9

Molecular Formula

C12H19ClN4O2

Molecular Weight

286.8

Purity

95

Origin of Product

United States

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